(3R,5S,6E)-7-[4-(4-Fluorophenyl)-6-isopropyl-2-[(methanesulfonyl) methylamino]pyrimidin-5-yl]-3,5-dihydroxyhept-6-enoic acid tert-butyl ester
Description
The stereochemistry (3R,5S,6E) and tert-butyl ester group enhance its stability and modulate lipophilicity, which is critical for bioavailability in pharmaceutical applications . Its CAS number, 287714-41-4, confirms its identity as a distinct entity in chemical databases .
Properties
IUPAC Name |
tert-butyl 7-[4-(4-fluorophenyl)-2-[methyl(methylsulfonyl)amino]-6-propan-2-ylpyrimidin-5-yl]-3,5-dihydroxyhept-6-enoate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H36FN3O6S/c1-16(2)23-21(13-12-19(31)14-20(32)15-22(33)36-26(3,4)5)24(17-8-10-18(27)11-9-17)29-25(28-23)30(6)37(7,34)35/h8-13,16,19-20,31-32H,14-15H2,1-7H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IJHZGLLGELSZAF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=NC(=NC(=C1C=CC(CC(CC(=O)OC(C)(C)C)O)O)C2=CC=C(C=C2)F)N(C)S(=O)(=O)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H36FN3O6S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
537.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Cyclocondensation and Functionalization
The pyrimidine ring is constructed via cyclocondensation of acetylacetone and thiourea under acidic conditions, yielding 4,6-dimethyl-2-mercaptopyrimidine. Subsequent methylation with dimethyl carbonate (DMC) and tetrabutylammonium bromide (TBAB) as a phase-transfer catalyst produces 4,6-dimethyl-2-methylthiopyrimidine (75% yield). Oxidation with hydrogen peroxide and sodium tungstate converts the thioether to the sulfone, achieving 4,6-dimethyl-2-(methylsulfonyl)pyrimidine.
Critical Parameters :
Introduction of 4-Fluorophenyl and Isopropyl Groups
Electrophilic aromatic substitution at the 4-position of the pyrimidine is achieved using 4-fluorophenylmagnesium bromide in tetrahydrofuran (THF) at −78°C, followed by quenching with isopropyl iodide. Purification via silica gel chromatography yields 4-(4-fluorophenyl)-6-isopropyl-2-(methylsulfonyl)pyrimidine-5-carbaldehyde (85% purity).
Synthesis of the Dihydroxyheptenoate Side Chain
Asymmetric Hydrogenation
Ethyl α-benzyloxyacetoacetate undergoes asymmetric hydrogenation using a Noyori-type ruthenium catalyst (S/C = 2,000:1) to yield ethyl (2S)-hydroxy-3-benzyloxybutyrate with 96–98% ee.
Claisen Condensation and Reduction
The (2S)-hydroxy ester is condensed with tert-butyl acetate enolate (generated via LDA at −40°C) to form a β-keto-β-hydroxy ester. Diastereoselective reduction with NaBH4 in THF at 0°C affords tert-butyl (3R,5S)-dihydroxyhexanoate (75–90% yield, 97.5% ee).
Data Table 1: Key Reaction Conditions for Side Chain Synthesis
| Step | Reagents/Conditions | Yield (%) | Purity (ee, %) |
|---|---|---|---|
| Asymmetric hydrogenation | Ru catalyst, H2 (50 psi), EtOH, 25°C | 90–97 | 96–98 |
| Claisen condensation | LDA, THF, −40°C → rt | 75–90 | 97.5 |
| Diastereoselective reduction | NaBH4, THF, 0°C | 85–92 | >99 |
Coupling and Final Functionalization
Wittig–Horner Olefination
The pyrimidine-5-carbaldehyde is reacted with the phosphoranylidene derivative of tert-butyl (3R,5S)-6-hydroxy-3,5-O-isopropylidenehexanoate in acetonitrile at 84°C for 4 hours. TLC monitoring (hexane:EtOAc = 3:1) confirms completion (<1% starting material).
Deprotection and Crystallization
The isopropylidene group is removed via acidic hydrolysis (HCl/MeOH, 25°C, 2 h), followed by neutralization with NaHCO3. The crude product is crystallized from acetonitrile to yield the tert-butyl ester as a white solid (98% purity by HPLC).
Data Table 2: Crystallization Parameters
| Parameter | Value |
|---|---|
| Solvent | Acetonitrile |
| Temperature | 0–5°C |
| Crystallization time | 12 h |
| Purity after crystallization | 98% (HPLC) |
Stereochemical Control and Optimization
Enantiomeric Excess Enhancement
Recrystallization of intermediates as lithium bromide complexes increases ee from 97.5% to >99%. For example, the β-keto-β-hydroxy ester forms a crystalline LiBr adduct, which is filtered and redissolved in EtOAc for recovery.
Byproduct Mitigation
Side reactions during olefination are minimized by strict temperature control (84±2°C) and degassing solvents with N2. Residual triphenylphosphine oxide is removed via aqueous wash (5% NaCl).
Scalability and Industrial Adaptations
Kilo-Scale Production
Patent US5399722A details a 10-kg batch process:
Scientific Research Applications
This compound has a wide range of applications in scientific research, including:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential effects on cellular processes and enzyme activity.
Medicine: Investigated for its therapeutic potential in treating hypercholesterolemia and cardiovascular diseases.
Industry: Utilized in the development of pharmaceuticals and as an intermediate in chemical manufacturing.
Mechanism of Action
The compound exerts its effects by inhibiting specific enzymes involved in cholesterol biosynthesis, such as HMG-CoA reductase. This inhibition leads to a decrease in cholesterol levels in the body. The molecular targets include the active sites of these enzymes, where the compound binds and prevents the conversion of HMG-CoA to mevalonate, a key step in cholesterol synthesis.
Comparison with Similar Compounds
Key Observations :
- Ester Group Impact : The tert-butyl ester in the target compound improves steric protection against enzymatic hydrolysis compared to methyl esters, extending half-life in biological systems .
- Substituent Effects : The 4-fluorophenyl group enhances π-π stacking interactions in target binding, while trifluoromethyl groups in analogs (e.g., Example 324) increase electronegativity and membrane permeability .
Pyrimidine-Based Derivatives with Varying Side Chains
Key Observations :
- Synthetic Accessibility: The target compound’s synthesis likely involves palladium-catalyzed cross-coupling for pyrimidine assembly, whereas Reference Example 107 employs Mitsunobu reactions for ether linkages .
- Biological Relevance: Unlike spirocyclic analogs (e.g., Reference Example 107), the target compound’s linear heptenoic acid chain may mimic natural substrates (e.g., mevalonate in cholesterol biosynthesis) .
Solvent Compatibility and Reaction Optimization
highlights the role of solvents in organic synthesis. The target compound’s tert-butyl ester group necessitates polar aprotic solvents (e.g., tetrahydrofuran or acetonitrile) for efficient coupling reactions, similar to analogs in EP 4374877 A2 . In contrast, methyl ester derivatives () may tolerate greener solvents due to lower steric demands .
Biological Activity
The compound (3R,5S,6E)-7-[4-(4-Fluorophenyl)-6-isopropyl-2-[(methanesulfonyl)methylamino]pyrimidin-5-yl]-3,5-dihydroxyhept-6-enoic acid tert-butyl ester is a synthetic derivative that has gained attention for its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant research findings.
- Molecular Formula : C26H36FN3O6S
- Molecular Weight : 537.64 g/mol
- CAS Number : 355806-00-7
Biological Activity Overview
The biological activity of the compound can be categorized into several key areas:
-
Antitumor Activity :
- Research has indicated that compounds with similar structural features exhibit significant cytotoxic effects against various cancer cell lines. The presence of the fluorophenyl and pyrimidine moieties may enhance the compound's ability to interact with cellular pathways involved in tumor growth.
-
Antimicrobial Properties :
- Preliminary studies suggest potential antimicrobial activity against both Gram-positive and Gram-negative bacteria. The sulfonamide group may play a crucial role in this activity by interfering with bacterial folate synthesis pathways.
-
Enzyme Inhibition :
- This compound has been evaluated for its inhibitory effects on specific enzymes related to cancer progression and inflammation. For instance, it may act as a selective inhibitor of certain kinases or phosphatases involved in cell signaling pathways.
Antitumor Activity
A study conducted by Zhang et al. (2020) demonstrated that similar derivatives exhibited IC50 values in the micromolar range against various cancer cell lines, indicating promising antitumor potential. The mechanism was associated with the induction of apoptosis and cell cycle arrest.
Antimicrobial Testing
In vitro tests showed that the compound displayed significant antibacterial activity against Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MICs) ranging from 10 to 50 µg/mL. This suggests that the compound could be further developed into an antimicrobial agent.
Enzyme Inhibition Studies
Research by Liu et al. (2021) focused on the enzyme inhibition profile of this compound. It was found to inhibit human cathepsin L with an IC50 value of 4.5 µM, indicating its potential as a therapeutic agent in diseases where cathepsin L is implicated.
Case Studies
- Case Study 1 : A clinical trial involving a derivative of this compound showed a reduction in tumor size in patients with advanced melanoma when combined with standard chemotherapy.
- Case Study 2 : An exploratory study on its antimicrobial properties revealed that the compound could enhance the efficacy of traditional antibiotics against resistant strains of bacteria.
Q & A
How can researchers optimize the synthesis of the tert-butyl ester intermediate to minimize epimerization during the reaction?
Methodological Answer:
To minimize epimerization during the synthesis of the tert-butyl ester:
- Temperature Control: Maintain reaction temperatures below 0°C during critical steps (e.g., trifluoromethanesulfonic acid addition) to reduce stereochemical scrambling .
- Protecting Group Strategy: Use tert-butyl esters for hydroxyl protection, as they provide steric hindrance and reduce side reactions compared to more labile groups like benzyl ethers .
- Reaction Monitoring: Employ HPLC or TLC with chiral stationary phases to track stereochemical integrity. For example, reverse-phase C18 columns with acetonitrile/water gradients can resolve diastereomers .
What advanced analytical techniques are recommended to confirm the (3R,5S,6E) stereochemistry of the compound?
Methodological Answer:
- Chiral NMR Analysis: Use - NOESY or coupling constants to assess spatial relationships between protons, particularly around the 3R and 5S centers .
- X-ray Crystallography: Resolve the absolute configuration by co-crystallizing the compound with heavy atoms (e.g., bromine derivatives) .
- Circular Dichroism (CD): Compare experimental CD spectra with computational models (e.g., density functional theory) to validate the 6E double bond geometry .
How should researchers design assays to evaluate the HMG-CoA reductase inhibitory activity of this compound?
Methodological Answer:
- Enzyme Kinetics: Use purified HMG-CoA reductase in a spectrophotometric assay, monitoring NADPH consumption at 340 nm. Include rosuvastatin (a known inhibitor) as a positive control .
- Cell-Based Assays: Treat hepatocyte cell lines (e.g., HepG2) with the compound and quantify intracellular cholesterol synthesis via -acetate incorporation .
- Dose-Response Analysis: Calculate IC values using nonlinear regression models (e.g., GraphPad Prism) to compare potency with existing statins .
How can discrepancies in NMR data for diastereomers formed during synthesis be resolved?
Methodological Answer:
- 2D NMR Techniques: Utilize - HSQC and HMBC to assign signals and distinguish diastereomers based on coupling patterns .
- LC-MS/MS: Pair chromatographic separation with high-resolution mass spectrometry to identify isomers. For example, use a C18 column with 0.1% formic acid in mobile phases .
- Dynamic NMR Studies: Analyze temperature-dependent chemical shift changes to detect epimerization equilibria in solution .
What methodologies are effective for identifying in vitro metabolites of this compound?
Methodological Answer:
- Liver Microsome Incubations: Incubate the compound with human liver microsomes and NADPH, followed by LC-HRMS to detect phase I metabolites (e.g., hydroxylation at the pyrimidine ring) .
- Stable Isotope Labeling: Synthesize a deuterated analog to track metabolic pathways via mass shifts in MS/MS fragmentation .
- CYP Inhibition Assays: Identify cytochrome P450 isoforms involved using selective inhibitors (e.g., ketoconazole for CYP3A4) .
What protecting group strategies are suitable for the dihydroxy groups during multi-step synthesis?
Methodological Answer:
- Tert-Butyl Esters: Provide stability under acidic conditions and ease of removal with trifluoroacetic acid .
- Silyl Ethers (e.g., TBS): Use for temporary protection during oxidation steps, as they are cleaved under mild fluoride conditions .
- Orthogonal Protection: Combine tert-butyl esters with Fmoc groups to enable sequential deprotection in complex syntheses .
How can researchers address low yields during final purification using reverse-phase chromatography?
Methodological Answer:
- Gradient Optimization: Adjust acetonitrile/water ratios (e.g., 40% to 70% acetonitrile over 20 minutes) to improve peak resolution .
- Ion-Pairing Agents: Add 0.1% ammonium formate to enhance retention of polar intermediates .
- Preparative HPLC: Scale up using C18 columns with 10 µm particle size and flow rates of 20 mL/min for higher throughput .
How to design a structure-activity relationship (SAR) study focusing on the pyrimidine ring substituents?
Methodological Answer:
- Analog Synthesis: Prepare derivatives with variations at the 4-fluorophenyl and methanesulfonyl groups. For example, replace fluorine with chlorine or modify the sulfonamide moiety .
- Computational Docking: Use Schrödinger Suite or AutoDock to predict binding affinities to HMG-CoA reductase, focusing on hydrogen bonds with Ser684 and Asp690 .
- In Vitro Screening: Test analogs in enzyme inhibition and cytotoxicity assays (e.g., CCK-8 in HepG2 cells) to correlate substituent effects with activity .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
